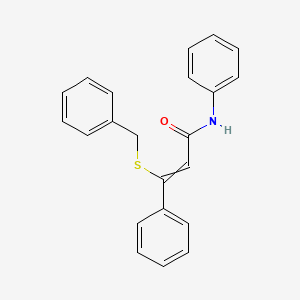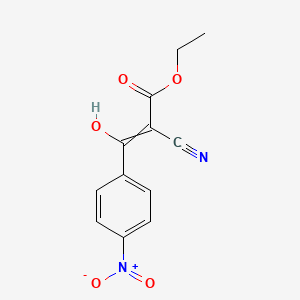
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated to reflux until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products
Oxidation: The major product would be ethyl 2-cyano-3-oxo-3-(4-nitrophenyl)prop-2-enoate.
Reduction: The major product would be ethyl 2-cyano-3-hydroxy-3-(4-aminophenyl)prop-2-enoate.
Substitution: The products would vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and nitro groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .
Eigenschaften
CAS-Nummer |
91024-58-7 |
|---|---|
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
UVPZORDOIJHCPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


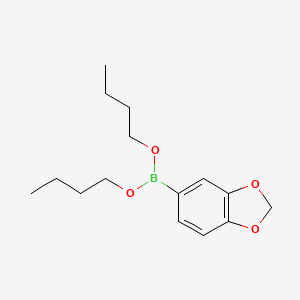



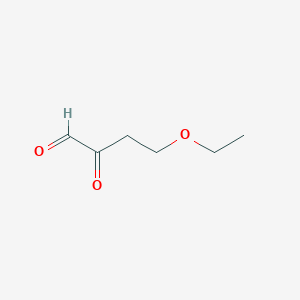
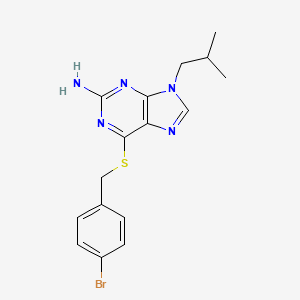

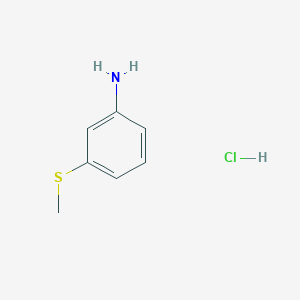
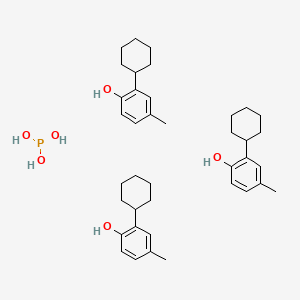
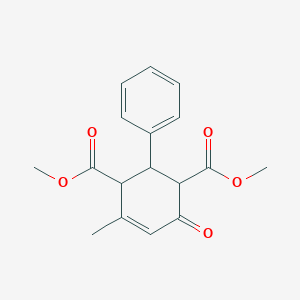

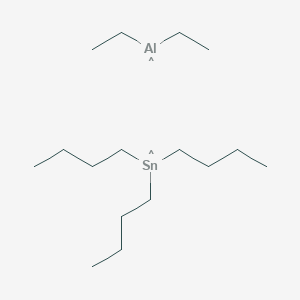
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
